molecular formula C12H14N2O3 B8203104 tert-butyl 2-oxo-3H-pyrrolo[3,2-b]pyridine-1-carboxylate

tert-butyl 2-oxo-3H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B8203104
M. Wt: 234.25 g/mol
InChI Key: OCVSODGUGNYWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-oxo-3H-pyrrolo[3,2-b]pyridine-1-carboxylate: is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-oxo-3H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable amine, followed by cyclization and tert-butyl ester formation .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize automated systems and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-oxo-3H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-oxo-3H-pyrrolo[3,2-b]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It serves as a lead compound for the development of new drugs targeting various diseases .

Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various commercial products .

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-3H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl 2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylate

Uniqueness: tert-Butyl 2-oxo-3H-pyrrolo[3,2-b]pyridine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and target specificity .

Properties

IUPAC Name

tert-butyl 2-oxo-3H-pyrrolo[3,2-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-9-5-4-6-13-8(9)7-10(14)15/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVSODGUGNYWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)CC2=C1C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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